![molecular formula C23H20N6O4S2 B2889167 4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide CAS No. 887211-19-0](/img/structure/B2889167.png)
4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide” is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one core involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope .Molecular Structure Analysis
The molecular formula of the compound is C14H14N6O2 . The structure includes a triazole ring fused with a quinoxaline ring, which is further substituted with phenylsulfonyl, aminoethyl, and benzenesulfonamide groups .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Arylsulfonamide Derivatives : A study focused on the synthesis of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, revealing that these compounds exhibit significant bioactivities against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericides and fungicides. The research suggests the potential of these derivatives in agricultural applications and possibly in therapeutic contexts due to their bioactivity profile (Zeng et al., 2016).
Antimicrobial and Antifungal Activity
- Evaluation of Pyrazoline and Pyrazole Derivatives : Another study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which were evaluated for their antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. Some compounds demonstrated promising performance, indicating their potential as antimicrobial agents (Hassan, 2013).
Carbonic Anhydrase Inhibition
- Inhibition of Human Carbonic Anhydrase Isozymes : Research into benzenesulfonamides incorporating various moieties showed inhibition of human carbonic anhydrase isozymes, particularly those associated with tumor growth. Such compounds could have implications for cancer treatment, showcasing the versatility of sulfonamide derivatives in targeting enzymes relevant to disease pathways (Alafeefy et al., 2015).
Anticancer Activity
- Quinazoline Sulfonamide Derivatives : The synthesis and evaluation of quinazoline sulfonamide derivatives for their biological activities indicated potential anticancer properties. Such studies highlight the importance of structural modifications to enhance biological efficacy and selectivity, contributing to the development of novel anticancer agents (Kumar et al., 2018).
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
For instance, some triazole derivatives exhibit their effects by inhibiting certain enzymes, interacting with receptors, or disrupting cellular processes .
Biochemical Pathways
It is known that triazole derivatives can affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The exact pathways affected would depend on the specific targets of this compound.
Pharmacokinetics
Triazole derivatives are generally known for their good bioavailability and are commonly used in medicinal chemistry .
Result of Action
Given the wide range of biological activities exhibited by triazole derivatives, the effects could potentially include changes in cellular processes, inhibition of enzyme activity, or modulation of receptor signaling .
properties
IUPAC Name |
4-[2-[[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4S2/c24-35(32,33)18-12-10-16(11-13-18)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)34(30,31)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,26)(H2,24,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKUSZQROTAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2889087.png)
![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)
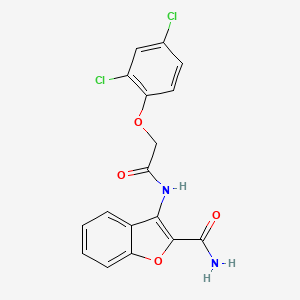
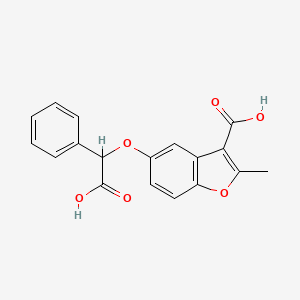
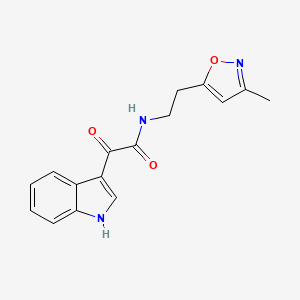
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2889095.png)
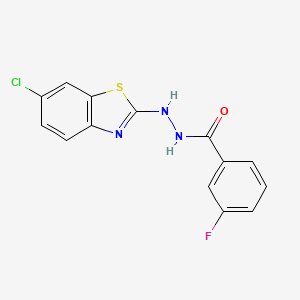
![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)
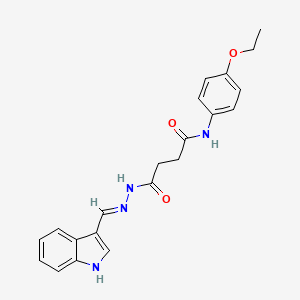

![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2889107.png)